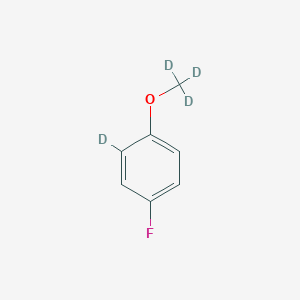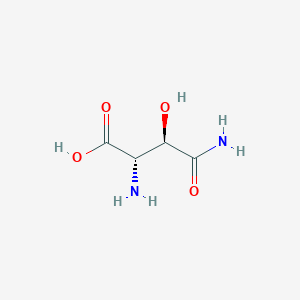
9-Iodo-o-carborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Iodo-o-carborane is a derivative of ortho-carborane, a three-dimensional cluster compound consisting of carbon, boron, and hydrogen atomsThis compound is particularly notable for its use in palladium-catalyzed coupling reactions and its role in enhancing two-photon absorption in fluorescence microscopy imaging .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-iodo-o-carborane typically involves the iodination of ortho-carborane. One common method includes the reaction of ortho-carborane with iodine in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and reaction time to ensure the selective introduction of the iodine atom at the 9th position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 9-Iodo-o-carborane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles such as oxygen and nitrogen-containing groups under strong basic conditions.
Palladium-Catalyzed Coupling Reactions: It reacts with amides to form aminocarboranes and diamidocarboranes.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong bases such as potassium hydride or sodium hydride are commonly used.
Palladium-Catalyzed Reactions: Palladium catalysts, along with appropriate ligands and solvents, are employed to facilitate the coupling reactions.
Major Products:
Nucleophilic Substitution: Products include various substituted carboranes depending on the nucleophile used.
Palladium-Catalyzed Reactions: Products include aminocarboranes and diamidocarboranes.
Aplicaciones Científicas De Investigación
9-Iodo-o-carborane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-iodo-o-carborane primarily involves its reactivity as a nucleophile or electrophile in various chemical reactionsThis reactivity is facilitated by the unique electronic structure of the carborane cluster, which stabilizes the transition states and intermediates formed during the reactions .
Comparación Con Compuestos Similares
9-Bromo-o-carborane: Similar to 9-iodo-o-carborane but with a bromine atom instead of iodine.
9-Chloro-o-carborane: Contains a chlorine atom at the 9th position.
9-Fluoro-o-carborane: Contains a fluorine atom at the 9th position.
Comparison:
Reactivity: this compound is generally more reactive in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro counterparts due to the larger size and lower electronegativity of iodine.
Propiedades
Número CAS |
17830-03-4 |
|---|---|
Fórmula molecular |
C₂H₁₁B₁₀I |
Peso molecular |
270.12 |
Sinónimos |
9-Iodo-1,2-dicarbadodecaborane(12); 9-Iodo-closo-1,2-dicarbadodecaborane(12); |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster](/img/structure/B1145564.png)
